

Application Notes and Protocols for Conjugating PROTAC BRD4 Degradator-10 to Antibodies

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Compound of Interest

Compound Name: PROTAC BRD4 Degradator-10

Cat. No.: B10855373

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Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] BRD4, a member of the bromodomain and extra-terminal (BET) family of proteins, is a key regulator of oncogene transcription and is a promising target in various cancers.[3][4]

PROTAC BRD4 Degradator-10 is a heterobifunctional molecule designed to bring BRD4 into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation. [5][6]

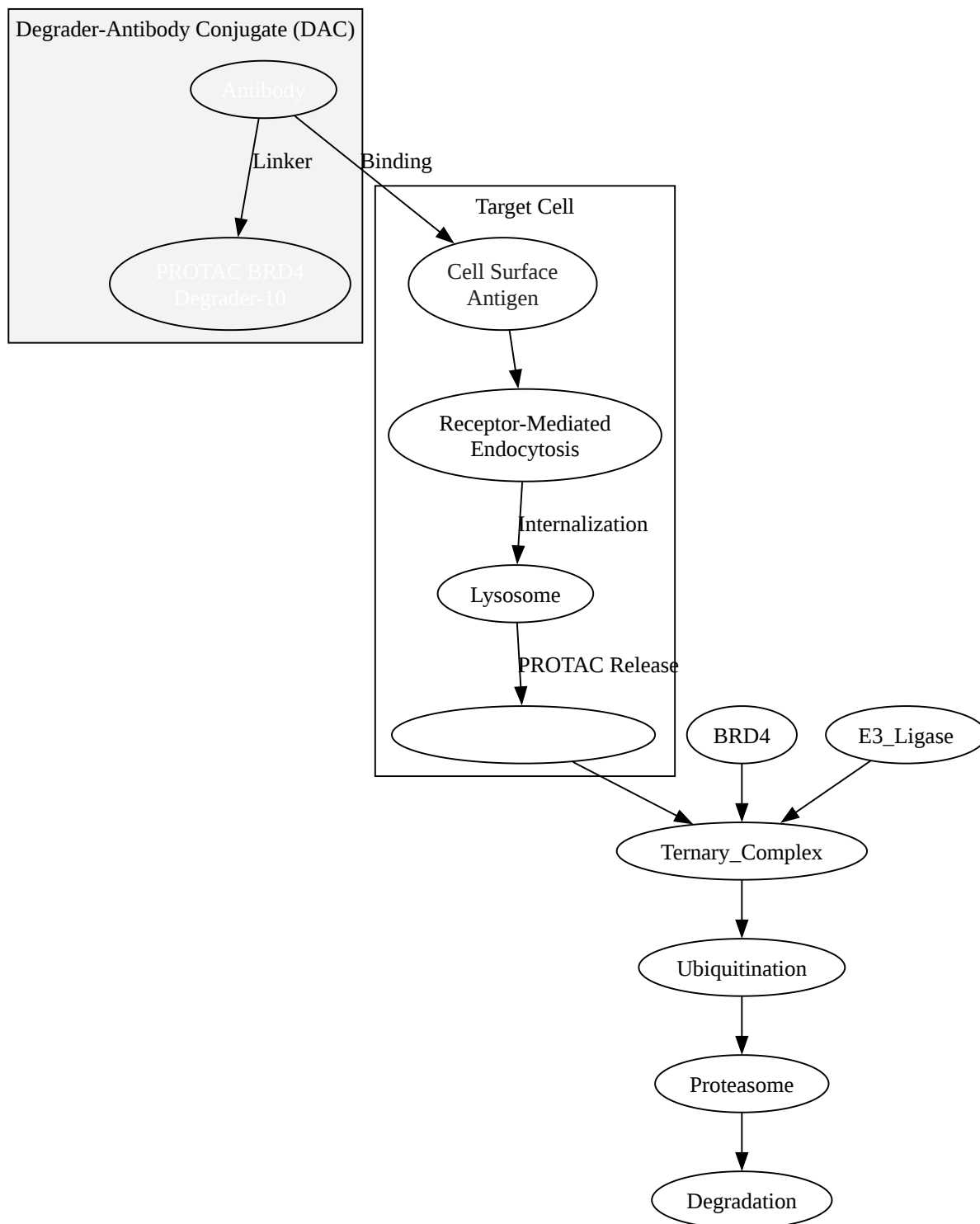
To enhance the targeted delivery of PROTACs to specific cell types and improve their pharmacokinetic profiles, they can be conjugated to monoclonal antibodies to create Degradator-Antibody Conjugates (DACs).[7][8][9] This document provides a detailed protocol for the conjugation of a maleimide-functionalized **PROTAC BRD4 Degradator-10** to a therapeutic antibody via a cysteine-directed conjugation strategy.

Principle of the Method

The protocol is based on the reduction of the antibody's interchain disulfide bonds to generate free sulfhydryl groups, which then react with a maleimide-functionalized **PROTAC BRD4 Degradator-10**. This results in a stable thioether linkage, forming the Degradator-Antibody

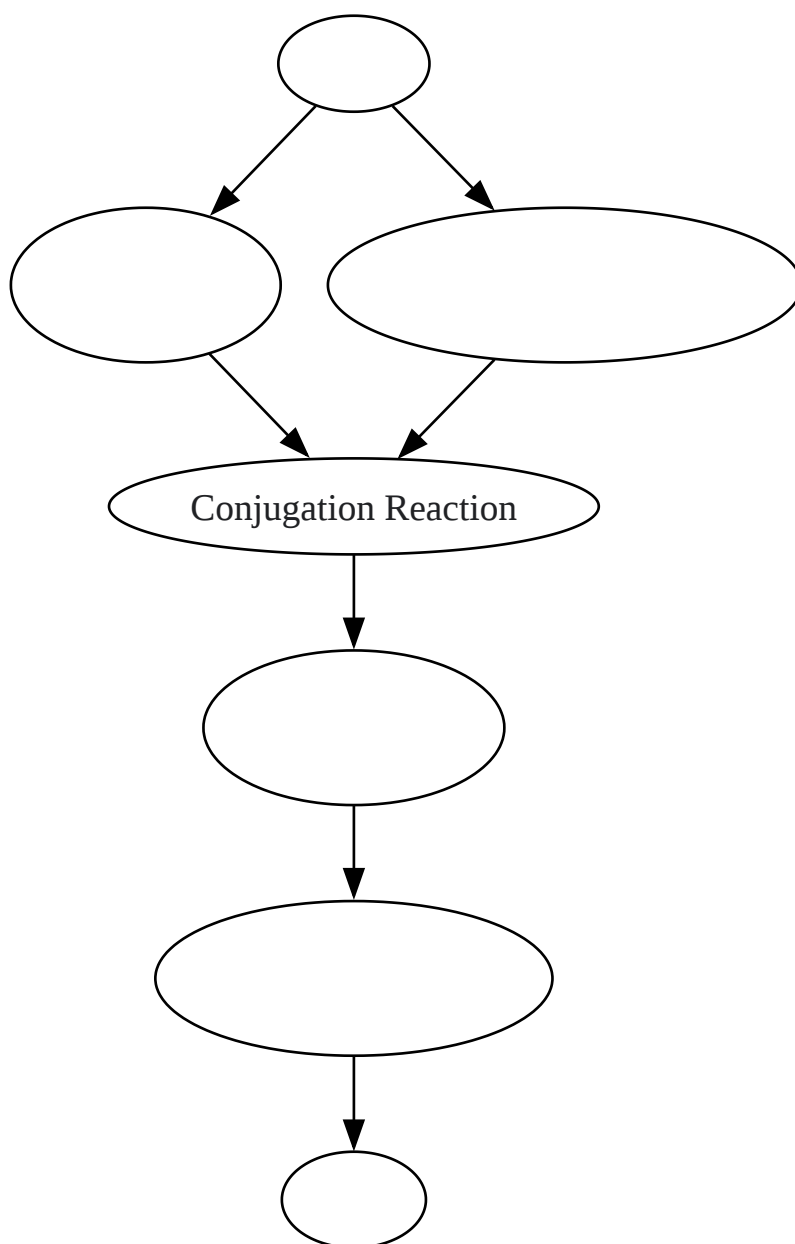
Conjugate. The resulting DAC can then be purified and characterized to determine its drug-to-antibody ratio (DAR) and other critical quality attributes.

Signaling Pathway and Mechanism of Action



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Experimental Workflow



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Materials and Reagents

Reagent	Supplier	Cat. No.
Monoclonal Antibody (e.g., Trastuzumab)	Various	N/A
PROTAC BRD4 Degradator-10 (Maleimide-functionalized)	Custom Synthesis/Commercial	N/A
Tris(2-carboxyethyl)phosphine (TCEP)	Sigma-Aldrich	C4706
Phosphate Buffered Saline (PBS), pH 7.4	Gibco	10010023
Borate Buffered Saline (BBS), pH 8.5	-	See preparation below
N,N-Dimethylformamide (DMF), anhydrous	Sigma-Aldrich	227056
Size-Exclusion Chromatography (SEC) Column	GE Healthcare	e.g., Superdex 200
Amicon Ultra Centrifugal Filter Units (10 kDa MWCO)	Millipore	UFC901024

Buffer Preparation:

- Borate Buffered Saline (BBS), pH 8.5: 50 mM Sodium Borate, 50 mM NaCl, 5 mM EDTA. Prepare with double-deionized water, filter-sterilize, and degas before use.[\[10\]](#)

Experimental Protocols

Antibody Reduction

This step reduces the interchain disulfide bonds of the antibody to generate free sulfhydryl groups for conjugation.

- Prepare the Antibody Solution: Dissolve the lyophilized antibody in PBS, pH 7.4 to a final concentration of 10 mg/mL.

- Prepare TCEP Solution: Prepare a fresh 10 mM stock solution of TCEP in double-deionized water.
- Reduction Reaction:
 - To the antibody solution, add TCEP to a final molar ratio of approximately 4-10 equivalents of TCEP per antibody. The optimal ratio may need to be determined empirically for each antibody.
 - Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.[7]
- Removal of Excess TCEP:
 - Immediately after incubation, remove the excess TCEP using a desalting column (e.g., G25) pre-equilibrated with PBS, pH 7.4, or by buffer exchange using centrifugal filter units (10 kDa MWCO).
 - Perform the buffer exchange at 4°C to minimize re-oxidation of the sulfhydryl groups.

Preparation of Maleimide-PROTAC Solution

- Dissolve the PROTAC: Prepare a 10 mM stock solution of the maleimide-functionalized **PROTAC BRD4 Degradar-10** in anhydrous DMF.
- Dilution: Immediately before conjugation, dilute the stock solution to the desired concentration using the conjugation reaction buffer (PBS, pH 7.4).

Conjugation Reaction

This step covalently links the maleimide-functionalized PROTAC to the reduced antibody.

- Initiate Conjugation:
 - To the chilled, reduced antibody solution (~1-5 mg/mL in PBS, pH 7.4), add the diluted maleimide-PROTAC solution.
 - A molar excess of 5-20 fold of the PROTAC per antibody is recommended as a starting point.

- Incubation:
 - Incubate the reaction mixture at 4°C for 1-4 hours or at room temperature for 1-2 hours with gentle stirring, protected from light.^[1] The optimal time and temperature should be determined empirically.
- Quenching (Optional): The reaction can be quenched by adding a 20-fold molar excess of N-acetylcysteine and incubating for an additional 20 minutes.

Purification of the Degradar-Antibody Conjugate

Purification is essential to remove unconjugated PROTAC, unconjugated antibody, and aggregates.

- Size-Exclusion Chromatography (SEC):
 - Load the conjugation reaction mixture onto an SEC column (e.g., Superdex 200) pre-equilibrated with PBS, pH 7.4.
 - Collect fractions corresponding to the monomeric antibody peak.
- Buffer Exchange and Concentration:
 - Pool the fractions containing the purified DAC.
 - Concentrate the DAC and exchange the buffer to the final formulation buffer using centrifugal filter units (10 kDa MWCO).
- Sterile Filtration: Filter the final DAC solution through a 0.22 µm sterile filter.

Characterization of the Degradar-Antibody Conjugate

Data Presentation: Summary of Characterization Data

Parameter	Method	Expected Result
Drug-to-Antibody Ratio (DAR)	LC-MS, UV-Vis, HIC-HPLC	Average DAR of 2-4
Purity	SEC-HPLC, SDS-PAGE	>95% monomeric
Identity and Mass	LC-MS	Confirmed mass of conjugate
Antigen Binding	ELISA	Binding affinity comparable to unconjugated antibody
In vitro Potency	Cell-based degradation assay	Dose-dependent degradation of BRD4

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute that influences the efficacy and safety of the DAC.[\[8\]](#)[\[11\]](#)

a) UV-Vis Spectroscopy:

This is a simple method for determining the average DAR.[\[9\]](#)

- Measure the absorbance of the DAC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the PROTAC.
- Calculate the concentrations of the antibody and the PROTAC using their respective molar extinction coefficients and the Beer-Lambert law.
- The average DAR is the molar ratio of the PROTAC to the antibody.

b) Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS provides a more accurate determination of the DAR and the distribution of different drug-loaded species.[\[1\]](#)[\[12\]](#)[\[13\]](#)

- Sample Preparation: The DAC sample may be analyzed intact or after reduction to separate the light and heavy chains.
- LC-MS Analysis:

- Inject the sample onto a reverse-phase HPLC column coupled to a high-resolution mass spectrometer.
- Deconvolute the resulting mass spectra to determine the masses of the different species (unconjugated antibody, and antibody with 1, 2, 3, etc. PROTACs attached).
- DAR Calculation: The average DAR is calculated as the weighted average of the different drug-loaded species.

c) Hydrophobic Interaction Chromatography (HIC-HPLC):

HIC separates different drug-loaded species based on their hydrophobicity.

- Inject the DAC sample onto a HIC column.
- Elute with a decreasing salt gradient. Species with higher DARs will be more hydrophobic and will elute later.
- The relative peak areas of the different species can be used to calculate the average DAR.

Purity and Aggregation Analysis

a) Size-Exclusion Chromatography (SEC-HPLC):

SEC-HPLC is used to determine the percentage of monomer, aggregate, and fragment in the DAC sample.

- Inject the DAC sample onto an SEC column.
- Monitor the elution profile at 280 nm.
- The area of the monomer peak relative to the total area of all peaks represents the purity.

b) SDS-PAGE:

SDS-PAGE can be used to visualize the purity of the DAC under reducing and non-reducing conditions.

- Run the DAC sample on a polyacrylamide gel.

- Stain the gel with a protein stain (e.g., Coomassie Blue).
- Under non-reducing conditions, a single band corresponding to the intact DAC should be observed. Under reducing conditions, bands corresponding to the heavy and light chains (some of which will be conjugated) will be visible.

Conclusion

This protocol provides a comprehensive guide for the conjugation of **PROTAC BRD4 Degradator-10** to a monoclonal antibody. The resulting Degradator-Antibody Conjugate can be thoroughly characterized to ensure its quality and suitability for further in vitro and in vivo studies. The precise reaction conditions may require optimization for different antibodies and specific PROTAC derivatives.

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